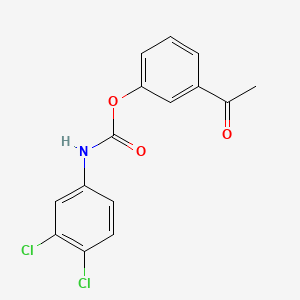
Carbanilic acid, 3,4-dichloro-, ester with 3'-hydroxyacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanilic acid, 3,4-dichloro-, ester with 3’-hydroxyacetophenone is a chemical compound that belongs to the class of esters. This compound is characterized by the presence of a carbanilic acid moiety substituted with two chlorine atoms at the 3 and 4 positions, and an ester linkage to 3’-hydroxyacetophenone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbanilic acid, 3,4-dichloro-, ester with 3’-hydroxyacetophenone typically involves the esterification of carbanilic acid, 3,4-dichloro- with 3’-hydroxyacetophenone. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts like titanium tetrachloride can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, 3,4-dichloro-, ester with 3’-hydroxyacetophenone undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Hydrolysis: Carbanilic acid, 3,4-dichloro- and 3’-hydroxyacetophenone.
Reduction: The corresponding alcohol.
Substitution: Substituted carbanilic acid derivatives.
Scientific Research Applications
Carbanilic acid, 3,4-dichloro-, ester with 3’-hydroxyacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbanilic acid, 3,4-dichloro-, ester with 3’-hydroxyacetophenone involves its interaction with specific molecular targets. The ester bond can be hydrolyzed in biological systems, releasing the active components, carbanilic acid, 3,4-dichloro- and 3’-hydroxyacetophenone. These components can then interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Carbanilic acid, 3,4-dichloro-, 2-methyl-8-quinolyl ester: Similar structure but with a quinolyl ester moiety.
Carbanilic acid, 3,4-dichlorothio-, O-propyl ester: Contains a thioester linkage instead of an oxygen ester.
Uniqueness
Carbanilic acid, 3,4-dichloro-, ester with 3’-hydroxyacetophenone is unique due to its specific ester linkage to 3’-hydroxyacetophenone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
2689-50-1 |
|---|---|
Molecular Formula |
C15H11Cl2NO3 |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
(3-acetylphenyl) N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C15H11Cl2NO3/c1-9(19)10-3-2-4-12(7-10)21-15(20)18-11-5-6-13(16)14(17)8-11/h2-8H,1H3,(H,18,20) |
InChI Key |
MOSYCPFFCSYMJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















